Cas no 2229213-31-2 (tert-butyl N-1-amino-3-(5-bromofuran-2-yl)propan-2-ylcarbamate)

Tert-butyl N-1-amino-3-(5-bromofuran-2-yl)propan-2-ylcarbamate is a specialized organic compound featuring a brominated furan moiety and a protected amine group. Its key structural components include a tert-butyl carbamate (Boc) protecting group, which enhances stability during synthetic transformations, and a 5-bromofuran-2-yl substituent, offering reactivity for further functionalization. This intermediate is particularly valuable in medicinal chemistry and peptide synthesis, where selective deprotection of the Boc group allows controlled amine derivatization. The bromine atom provides a handle for cross-coupling reactions, facilitating the incorporation of the furan ring into more complex architectures. Its well-defined reactivity profile makes it a useful building block for targeted molecular design.
tert-butyl N-1-amino-3-(5-bromofuran-2-yl)propan-2-ylcarbamate structure
2229213-31-2 structure
Product Name:tert-butyl N-1-amino-3-(5-bromofuran-2-yl)propan-2-ylcarbamate
CAS No:2229213-31-2
MF:C12H19BrN2O3
MW:319.194862604141
CID:6015791
PubChem ID:165620568
Update Time:2025-05-19

tert-butyl N-1-amino-3-(5-bromofuran-2-yl)propan-2-ylcarbamate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl N-1-amino-3-(5-bromofuran-2-yl)propan-2-ylcarbamate
    • 2229213-31-2
    • tert-butyl N-[1-amino-3-(5-bromofuran-2-yl)propan-2-yl]carbamate
    • EN300-1878667
    • Inchi: 1S/C12H19BrN2O3/c1-12(2,3)18-11(16)15-8(7-14)6-9-4-5-10(13)17-9/h4-5,8H,6-7,14H2,1-3H3,(H,15,16)
    • InChI Key: QAQFTORUZDVGON-UHFFFAOYSA-N
    • SMILES: BrC1=CC=C(CC(CN)NC(=O)OC(C)(C)C)O1

Computed Properties

  • Exact Mass: 318.05791g/mol
  • Monoisotopic Mass: 318.05791g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 6
  • Complexity: 281
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 77.5Ų

tert-butyl N-1-amino-3-(5-bromofuran-2-yl)propan-2-ylcarbamate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1878667-0.05g
tert-butyl N-[1-amino-3-(5-bromofuran-2-yl)propan-2-yl]carbamate
2229213-31-2
0.05g
$1344.0 2023-09-18
Enamine
EN300-1878667-0.1g
tert-butyl N-[1-amino-3-(5-bromofuran-2-yl)propan-2-yl]carbamate
2229213-31-2
0.1g
$1408.0 2023-09-18
Enamine
EN300-1878667-0.25g
tert-butyl N-[1-amino-3-(5-bromofuran-2-yl)propan-2-yl]carbamate
2229213-31-2
0.25g
$1472.0 2023-09-18
Enamine
EN300-1878667-0.5g
tert-butyl N-[1-amino-3-(5-bromofuran-2-yl)propan-2-yl]carbamate
2229213-31-2
0.5g
$1536.0 2023-09-18
Enamine
EN300-1878667-1.0g
tert-butyl N-[1-amino-3-(5-bromofuran-2-yl)propan-2-yl]carbamate
2229213-31-2
1g
$1599.0 2023-06-03
Enamine
EN300-1878667-2.5g
tert-butyl N-[1-amino-3-(5-bromofuran-2-yl)propan-2-yl]carbamate
2229213-31-2
2.5g
$3136.0 2023-09-18
Enamine
EN300-1878667-5.0g
tert-butyl N-[1-amino-3-(5-bromofuran-2-yl)propan-2-yl]carbamate
2229213-31-2
5g
$4641.0 2023-06-03
Enamine
EN300-1878667-10.0g
tert-butyl N-[1-amino-3-(5-bromofuran-2-yl)propan-2-yl]carbamate
2229213-31-2
10g
$6882.0 2023-06-03
Enamine
EN300-1878667-1g
tert-butyl N-[1-amino-3-(5-bromofuran-2-yl)propan-2-yl]carbamate
2229213-31-2
1g
$1599.0 2023-09-18
Enamine
EN300-1878667-5g
tert-butyl N-[1-amino-3-(5-bromofuran-2-yl)propan-2-yl]carbamate
2229213-31-2
5g
$4641.0 2023-09-18

tert-butyl N-1-amino-3-(5-bromofuran-2-yl)propan-2-ylcarbamate Related Literature

Additional information on tert-butyl N-1-amino-3-(5-bromofuran-2-yl)propan-2-ylcarbamate

Introduction to tert-butyl N-1-amino-3-(5-bromofuran-2-yl)propan-2-ylcarbamate (CAS No. 2229213-31-2)

tert-butyl N-1-amino-3-(5-bromofuran-2-yl)propan-2-ylcarbamate is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, identified by its CAS number 2229213-31-2, features a unique structural framework that combines a carbamate functional group with a brominated furan moiety, making it a versatile intermediate in the development of novel therapeutic agents. The presence of both a tert-butyl protecting group and an amino functional group provides additional synthetic handles, enabling its use in multi-step synthetic pathways.

The significance of this compound lies in its potential applications as a building block for more complex molecules. In recent years, there has been growing interest in the exploration of heterocyclic compounds, particularly those incorporating furan derivatives, due to their broad spectrum of biological activities. The 5-bromofuran-2-yl substituent in this compound not only enhances its reactivity but also opens up possibilities for further functionalization, making it a valuable asset in medicinal chemistry libraries.

Recent advancements in drug discovery have highlighted the importance of structurally diverse intermediates that can be readily modified to target specific biological pathways. tert-butyl N-1-amino-3-(5-bromofuran-2-yl)propan-2-ylcarbamate fits well within this paradigm, as it can serve as a precursor for the synthesis of inhibitors or modulators of enzymes and receptors involved in various diseases. For instance, studies have shown that furan-based compounds exhibit promising activity against enzymes such as kinases and proteases, which are key targets in oncology and inflammatory diseases.

The synthesis of tert-butyl N-1-amino-3-(5-bromofuran-2-yl)propan-2-ylcarbamate involves a series of well-established organic reactions, including condensation, bromination, and protection-deprotection strategies. The use of the tert-butyl carbamate group is particularly noteworthy, as it provides stability to the amino function during subsequent synthetic steps while allowing for selective removal under appropriate conditions. This characteristic makes the compound highly suitable for late-stage modifications, where precise control over functional group transformations is crucial.

In the context of modern drug development, the integration of computational chemistry and high-throughput screening has accelerated the identification of lead compounds. Compounds like tert-butyl N-1-amino-3-(5-bromofuran-2-yl)propan-2-ylcarbamate are often screened computationally to predict their binding affinity to biological targets. Preliminary virtual screening studies suggest that derivatives of this compound may interact with proteins involved in metabolic disorders and neurodegenerative diseases, warranting further experimental investigation.

The role of bromofuran derivatives in medicinal chemistry cannot be overstated. These compounds have been explored for their antimicrobial, anti-inflammatory, and anticancer properties. The bromine atom at the 5-position of the furan ring enhances electrophilic aromatic substitution reactions, allowing for easy introduction of additional substituents that can modulate biological activity. This reactivity is particularly useful in generating libraries of compounds for phenotypic screening, where high diversity is essential for identifying novel drug candidates.

From a synthetic chemistry perspective, tert-butyl N-1-amino-3-(5-bromofuran-2-yl)propan-2-ylcarbamate exemplifies the importance of functional group interconversion in streamlining synthetic routes. The ability to convert an amino group into a carbamate derivative and vice versa provides flexibility in designing multi-component reactions (MCRs) and combinatorial libraries. Such strategies are increasingly employed in academic and industrial research to accelerate the discovery process.

Recent publications have demonstrated the utility of this compound in fragment-based drug design (FBDD). By leveraging small molecule fragments like tert-butyl N-1-amino-3-(5-bromofuran-2-y l)propan -2 -y lcarbamate, researchers can identify high-affinity binders through structure-based drug design approaches. The structural features present in this compound make it an attractive scaffold for further derivatization, potentially leading to drugs with improved pharmacokinetic profiles.

The pharmaceutical industry continues to invest heavily in innovative chemical entities to address unmet medical needs. Compounds such as tert-butyl N -1 -amino -3 - (5 -bromofuran - 2 - y l ) propan - 2 - y l carbamate (CAS No. 2229213 -31 - 2) represent a critical component of this effort. By providing researchers with robust intermediates like this one, the industry can accelerate the development cycle while maintaining high standards of quality and efficacy.

In conclusion,tert-butyl N -1 -amino -3 -(5-bromofuran - 2 - y l ) propan - 2 yl carbamate is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural attributes make it a valuable tool for synthesizing complex molecules targeting various therapeutic areas. As our understanding of biological systems evolves, compounds like this one will continue to play a pivotal role in shaping the future of medicine.

Recommended suppliers
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Essenoi Fine Chemical Co., Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
TAIXING JOXIN BIO-TEC CO.,LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
TAIXING JOXIN BIO-TEC CO.,LTD.
Shaanxi pure crystal photoelectric technology co. LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shaanxi pure crystal photoelectric technology co. LTD